molecular formula C14H21ClN2O4 B12771126 2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride CAS No. 112922-83-5

2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride

Cat. No.: B12771126
CAS No.: 112922-83-5
M. Wt: 316.78 g/mol
InChI Key: BNHCDPNEAJWBRY-UHFFFAOYSA-N
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Description

2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a morpholine ring, an ethyl linker, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride typically involves the reaction of 2-methoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

  • Dissolving 2-methoxyphenyl isocyanate in an appropriate solvent such as dichloromethane.
  • Adding 2-(4-morpholinyl)ethanol to the solution.
  • Stirring the reaction mixture at room temperature or slightly elevated temperatures.
  • Isolating the product by precipitation or extraction methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbamate group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl carbamates.

Scientific Research Applications

2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective properties and as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable carbamate-enzyme complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Morpholinyl)ethyl 2-bromoisobutyrate: Used as an ATRP initiator and has similar morpholine functionality.

    4-Methoxyphenyl [2-(carbamoyloxy)ethyl]carbamate: Shares the methoxyphenyl and carbamate groups but differs in the linker and additional functional groups.

Uniqueness

2-(4-Morpholinyl)ethyl (2-methoxyphenyl)carbamate monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

112922-83-5

Molecular Formula

C14H21ClN2O4

Molecular Weight

316.78 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(2-methoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C14H20N2O4.ClH/c1-18-13-5-3-2-4-12(13)15-14(17)20-11-8-16-6-9-19-10-7-16;/h2-5H,6-11H2,1H3,(H,15,17);1H

InChI Key

BNHCDPNEAJWBRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)OCCN2CCOCC2.Cl

Origin of Product

United States

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